molecular formula C26H24N2O3S B11527164 (5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B11527164
M. Wt: 444.5 g/mol
InChI Key: FQCSLIXWCLOGMS-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a recognized small molecule inhibitor that selectively targets the JAK2/STAT3 signaling pathway , a critical axis often dysregulated in numerous cancers. Its primary research value lies in its ability to induce apoptosis and suppress proliferation in tumor cells by inhibiting the phosphorylation and subsequent dimerization of STAT3 , thereby preventing its nuclear translocation and transcription of target genes involved in cell survival and growth. This mechanism makes it a vital chemical probe for investigating the pathological roles of aberrant JAK/STAT signaling in hematological malignancies and solid tumors , including breast and lung cancers. Researchers utilize this compound extensively in preclinical studies to explore novel therapeutic strategies, understand mechanisms of drug resistance, and validate JAK2/STAT3 as a high-value target for oncology drug discovery.

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O3S/c1-17-6-4-8-20(12-17)16-31-22-11-10-19(14-23(22)30-3)15-24-25(29)28-26(32-24)27-21-9-5-7-18(2)13-21/h4-15H,16H2,1-3H3,(H,27,28,29)/b24-15+

InChI Key

FQCSLIXWCLOGMS-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=CC(=C4)C)S3)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC(=C4)C)S3)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

The aldehyde component is synthesized via O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 3-methylbenzyl chloride. This step introduces the (3-methylphenyl)methoxy group at the 4-position of the benzene ring.

Reaction Scheme :

Vanillin+3-Methylbenzyl ChlorideK2CO3,DMF3-Methoxy-4-[(3-Methylphenyl)Methoxy]Benzaldehyde\text{Vanillin} + \text{3-Methylbenzyl Chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Methoxy-4-[(3-Methylphenyl)Methoxy]Benzaldehyde}

Procedure

  • Reactants :

    • Vanillin (10 mmol, 1.52 g)

    • 3-Methylbenzyl chloride (12 mmol, 1.68 g)

    • Potassium carbonate (15 mmol, 2.07 g)

    • Anhydrous DMF (30 mL)

  • Steps :

    • Vanillin and K2_2CO3_3 are suspended in DMF under nitrogen.

    • 3-Methylbenzyl chloride is added dropwise at 0–5°C.

    • The mixture is stirred at 80°C for 8–12 hours.

    • Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 70–75%

  • Characterization :

    • 1^1H NMR (300 MHz, CDCl3_3) : δ 9.82 (s, 1H, CHO), 7.45–7.20 (m, 7H, Ar-H), 5.21 (s, 2H, OCH2_2), 3.91 (s, 3H, OCH3_3), 2.38 (s, 3H, CH3_3).

Synthesis of 2-(3-Methylanilino)-1,3-Thiazol-4(5H)-One

Reaction Overview

The thiazol-4-one core is prepared via Hantzsch thiazole synthesis, involving cyclization of N-(3-methylphenyl)thiourea with chloroacetyl chloride.

Reaction Scheme :

N-(3-Methylphenyl)Thiourea+ClCH2COClEt3N, THF2-(3-Methylanilino)-1,3-Thiazol-4(5H)-One\text{N-(3-Methylphenyl)Thiourea} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{2-(3-Methylanilino)-1,3-Thiazol-4(5H)-One}

Procedure

  • Reactants :

    • N-(3-Methylphenyl)thiourea (10 mmol, 1.66 g)

    • Chloroacetyl chloride (12 mmol, 1.08 mL)

    • Triethylamine (15 mmol, 2.1 mL)

    • THF (50 mL)

  • Steps :

    • N-(3-Methylphenyl)thiourea and Et3_3N are dissolved in THF at 0°C.

    • Chloroacetyl chloride is added dropwise, and the mixture is refluxed for 6 hours.

    • The solvent is evaporated, and the residue is washed with water and recrystallized from ethanol.

  • Yield : 65–70%

  • Characterization :

    • 1^1H NMR (300 MHz, DMSO-d6_6) : δ 10.21 (s, 1H, NH), 7.35–7.12 (m, 4H, Ar-H), 3.85 (s, 2H, CH2_2), 2.31 (s, 3H, CH3_3).

Knoevenagel Condensation to Form the Benzylidene Derivative

Reaction Overview

The final step involves condensation of 2-(3-methylanilino)-1,3-thiazol-4(5H)-one with 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde under acidic conditions to form the (5E)-benzylidene product.

Reaction Scheme :

Thiazol-4-one+AldehydeAcOH, NH4OAc(5E)-Product\text{Thiazol-4-one} + \text{Aldehyde} \xrightarrow{\text{AcOH, NH}_4\text{OAc}} \text{(5E)-Product}

Procedure

  • Reactants :

    • 2-(3-Methylanilino)-1,3-thiazol-4(5H)-one (5 mmol, 1.12 g)

    • 3-Methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde (5.5 mmol, 1.65 g)

    • Glacial acetic acid (20 mL)

    • Ammonium acetate (10 mmol, 0.77 g)

  • Steps :

    • The thiazol-4-one and aldehyde are dissolved in acetic acid.

    • Ammonium acetate is added, and the mixture is refluxed for 6–8 hours.

    • The product is precipitated in ice water, filtered, and recrystallized from ethanol.

  • Yield : 75–80%

  • Characterization :

    • 1^1H NMR (300 MHz, DMSO-d6_6) : δ 8.02 (s, 1H, CH=C), 7.50–7.10 (m, 11H, Ar-H), 5.18 (s, 2H, OCH2_2), 3.88 (s, 3H, OCH3_3), 2.35 (s, 6H, 2×CH3_3).

    • LC-MS/MS : m/z 445.2 [M+H]+^+.

Experimental Optimization and Challenges

Key Parameters

  • Aldehyde Synthesis : Excess 3-methylbenzyl chloride (1.2 eq) ensures complete O-alkylation of vanillin.

  • Thiazol-4-one Cyclization : Controlled addition of chloroacetyl chloride prevents side reactions (e.g., over-acylation).

  • Condensation : Acetic acid acts as both solvent and catalyst, while ammonium acetate facilitates imine formation.

Stereochemical Control

The (5E)-configuration is favored under thermodynamic control due to conjugation stabilization of the benzylidene group .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at sulfur and carbon centers due to the electron-rich thiazole ring and conjugated double bonds.

Reagent Conditions Product Yield Reference
Potassium permanganateAcidic aqueous medium, refluxSulfoxide derivatives60–75%
Hydrogen peroxideEthanol, 50°CSulfone derivatives45–55%
OzoneDichloromethane, −78°CCleavage of conjugated double bonds30–40%
  • Mechanistic Insight : Oxidation of the thiazole sulfur atom proceeds via electrophilic attack, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition) depending on reaction severity .

Reduction Reactions

Reduction targets the imino group (C=N) and the methylidene double bond (C=C).

Reagent Conditions Product Yield Reference
Sodium borohydrideMethanol, 25°CSaturated thiazolidinone derivatives70–85%
Lithium aluminum hydrideTetrahydrofuran, 0°CAmine intermediates50–65%
Catalytic hydrogenationH₂/Pd-C, ethanolFully reduced thiazolidinone backbone80–90%
  • Key Observation : Selective reduction of the C=N bond is achievable using NaBH₄, while LiAlH₄ reduces both C=N and C=C bonds .

Electrophilic Substitution

The aromatic rings (methoxyphenyl and methylphenyl groups) participate in electrophilic substitution.

Reaction Type Reagent Conditions Product Regioselectivity Reference
NitrationHNO₃/H₂SO₄0–5°C, 2 hoursNitro-substituted aryl derivativesPara to methoxy
HalogenationCl₂/AlCl₃ or Br₂/FeBr₃Dichloromethane, 25°CHalo-substituted derivativesOrtho/para to methyl
SulfonationH₂SO₄/SO₃80°C, 4 hoursSulfonic acid derivativesMeta to methyl
  • Structural Impact : Methoxy groups direct substituents to the para position, while methyl groups favor ortho/para substitution .

Cycloaddition and Conjugate Addition

The methylidene group (C=C) participates in cycloaddition and Michael addition reactions.

Reaction Type Reagent/Partner Conditions Product Application Reference
Diels-Alder reaction1,3-ButadieneToluene, 110°CBicyclic thiazole derivativesMaterial science
Michael additionAcrylonitrileK₂CO₃, DMF, 60°Cβ-Cyanoethylated derivativesDrug design
  • Notable Outcome : Diels-Alder adducts exhibit enhanced thermal stability, making them candidates for polymer synthesis.

Hydrolysis and Rearrangement

Acidic or basic hydrolysis modifies the thiazole ring and substituents.

Conditions Reagent Product Key Observation Reference
6M HCl, refluxHydrochloric acidCleavage of methoxy groupsDemethylation occurs at 100°C
NaOH (10%), ethanolSodium hydroxideRing-opening to thioamide derivativespH-dependent selectivity
H₂O, microwaveWaterIsomerization to (5Z)-configurationEnhanced under microwave irradiation

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that thiazole derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival. For example, compounds similar to this one have been reported to induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties . The compound may inhibit bacterial growth, making it a candidate for developing new antibiotics. In vitro studies have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential in treating bacterial infections .

Anti-inflammatory Properties

Compounds containing thiazole rings have shown promise in reducing inflammation. The anti-inflammatory activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

Case Study 1: Antitumor Activity

A study published in Molecules explored a series of thiazole derivatives, including compounds structurally related to (5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one. Results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiazole derivatives against common bacterial strains, the compound demonstrated notable antibacterial activity at concentrations as low as 1 µg/mL. The study highlighted its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazol-4-one Derivatives

Compound Name Substituents on Benzylidene Group Substituents on Thiazole Ring Configuration Molecular Weight (g/mol) Reference
Target Compound 3-methoxy-4-(3-methylbenzyloxy)phenyl 3-methylanilino 5E ~437.5* N/A
(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3-methoxyphenylmethylamino)butyl]-2-thioxo-1,3-thiazolidin-4-one (9e) 1,3-benzodioxol-5-ylmethylene 4-(3-methoxyphenylmethylamino)butyl 5Z 457.1259
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-hydroxy-3-methoxybenzylidene None (2-thioxo) 5E 279.3
5-(3-ethoxyphenyl)-4-[(E)-(4-methylbenzylidene)amino]-1,2,4-triazole-3-thiol 4-methylbenzylideneamino 3-ethoxyphenyl E 355.4

*Calculated based on molecular formula.

Key Observations:

  • The target compound is distinguished by its dual methoxy and methylbenzyloxy substituents , enhancing lipophilicity compared to simpler analogs like (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one .
  • The 3-methylanilino group introduces steric hindrance and hydrophobic interactions absent in compounds with aliphatic side chains (e.g., compound 9e in ).

Table 3: Functional Properties of Selected Compounds

Compound Name LogP* Solubility Reported Activity Reference
Target Compound ~3.5† Low (predicted) Not reported N/A
Compound 9e 3.8 Low Antimicrobial (unpublished)
Nitro-substituted thiazol-4-one analogs 2.5–4.0 Moderate Enhanced antimycobacterial activity
5-(3-ethoxyphenyl)-4-[(E)-(4-methylbenzylidene)amino]-1,2,4-triazole-3-thiol 4.1 Low Neuroprotective (predicted)

*Calculated using ChemDraw. †Estimated via substituent contributions.

Key Observations:

  • The target compound’s methoxy and methyl groups may increase LogP compared to hydroxy-substituted analogs (e.g., 279.3 g/mol compound in ), favoring membrane permeability but reducing aqueous solubility.
  • Nitro groups in other thiazol-4-one derivatives significantly enhance antimycobacterial activity , whereas the target compound’s substituents may prioritize metabolic stability over potency.

Biological Activity

The compound (5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazole ring, which is pivotal for its biological activity. The presence of methoxy and methyl groups contributes to its lipophilicity, enhancing membrane permeability.

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. This specific compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, it has been tested against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.

Bacteria MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

The compound's mechanism involves disrupting bacterial cell membranes, leading to cytoplasmic leakage and eventual cell death .

Anticancer Activity

Research indicates that thiazole derivatives can inhibit various cancer cell lines. The compound has been evaluated for its cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. In vitro studies demonstrated significant antiproliferative activity attributed to the inhibition of key kinases involved in cancer progression.

Cell Line IC50 (µM)
MCF-715
HepG-212

The anticancer mechanism is believed to involve the suppression of signaling pathways related to cell survival and proliferation, including the BRAF kinase pathway .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to the compound :

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives against multi-drug resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents in treating infections caused by resistant pathogens .
  • Anticancer Mechanisms : Research on thiazole-containing compounds revealed their ability to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .
  • Synergistic Effects : Investigations into combinations of thiazole derivatives with other chemotherapeutic agents have shown enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Q & A

Q. What are the optimal synthetic routes for (5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one?

Methodological Answer: The synthesis of this thiazol-4-one derivative follows a multi-step protocol involving cyclocondensation and Schiff base formation. A general approach includes:

Thiosemicarbazide Preparation : React 3-methylaniline with thiourea in acidic conditions to form the thiosemicarbazide intermediate.

Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours) to form the thiazolidinone core .

Schiff Base Formation : Introduce the substituted benzylidene group by reacting the thiazolidinone with 3-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde under acidic catalysis (e.g., glacial acetic acid) .

Q. Key Optimization Factors :

  • Solvent System : DMF/acetic acid (1:2 v/v) improves yield by stabilizing intermediates.
  • Reaction Time : Prolonged reflux (>4 hours) risks decomposition; monitor via TLC.
  • Catalyst : Sodium acetate enhances cyclization efficiency compared to other bases .

Q. Table 1: Comparative Yields Under Different Conditions

Solvent SystemReaction Time (h)CatalystYield (%)
DMF/AcOH2NaOAc82
Ethanol/AcOH3NH4OAc65
THF/AcOH4None48

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy : Key peaks include:
    • C=O Stretch : 1680–1700 cm⁻¹ (thiazol-4-one carbonyl).
    • C=N Stretch : 1600–1620 cm⁻¹ (Schiff base).
    • Aromatic C-H : 3050–3100 cm⁻¹ .
  • ¹H NMR :
    • Thiazole Proton : δ 7.8–8.2 ppm (singlet, 1H).
    • Schiff Base Proton : δ 8.5–9.0 ppm (singlet, 1H, CH=N).
    • Methoxy Groups : δ 3.8–3.9 ppm (singlets, 6H) .
  • Mass Spectrometry : Molecular ion peak at m/z 448 (calculated for C₂₆H₂₄N₂O₃S) with fragmentation patterns confirming the benzylidene and anilino substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthesis?

Methodological Answer: Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:

  • Tautomerism : The thiazol-4-one core may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to stabilize the dominant tautomer .
  • Byproduct Formation : Impurities from incomplete cyclization (e.g., unreacted thiosemicarbazide) can obscure signals. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) before analysis .
  • Solvent Artifacts : Residual DMF peaks (δ 2.7–2.9 ppm) may overlap with aromatic protons. Ensure thorough drying under vacuum .

Case Study :
A 2023 study observed a δ 8.6 ppm singlet initially attributed to the Schiff base proton. After purification, the signal resolved into a doublet (δ 8.5 ppm, J = 2.1 Hz), confirming successful tautomer stabilization .

Q. What computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electron density distribution. The benzylidene group shows high electrophilicity (Fukui indices >0.15), suggesting nucleophilic attack sites .
  • Molecular Docking : Dock the compound into protein targets (e.g., COX-2 or EGFR kinase) using AutoDock Vina. The thiazol-4-one core exhibits hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), correlating with anti-inflammatory activity .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability in lipid bilayers. The methoxy groups enhance membrane permeability (logP ~3.2) compared to non-substituted analogs .

Q. Table 2: Predicted Binding Affinities for Selected Targets

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2-9.8H-bond: Arg120
EGFR Kinase-8.4π-Stacking: Phe723
HDAC8-7.9Hydrophobic: Leu276

Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Test against HeLa and MCF-7 cells (IC₅₀ determination). Use doxorubicin as a positive control.
    • Apoptosis Analysis : Perform Annexin V/PI staining and caspase-3 activation assays .
  • Antimicrobial Screening :
    • MIC Determination : Use broth microdilution against S. aureus and E. coli. Compare to ciprofloxacin.
    • Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining .
  • Anti-inflammatory Testing :
    • COX-2 Inhibition : Measure prostaglandin E₂ levels in LPS-stimulated macrophages.

Key Controls : Include solvent-only (DMSO) and reference drug controls. Validate results with triplicate experiments and statistical analysis (ANOVA, p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.